3-Ethyl-3-methyl-2,3-dihydro-1H-indol-5-ol

Catalog No.
S13740745
CAS No.
M.F
C11H15NO
M. Wt
177.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-3-methyl-2,3-dihydro-1H-indol-5-ol

Product Name

3-Ethyl-3-methyl-2,3-dihydro-1H-indol-5-ol

IUPAC Name

3-ethyl-3-methyl-1,2-dihydroindol-5-ol

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

InChI

InChI=1S/C11H15NO/c1-3-11(2)7-12-10-5-4-8(13)6-9(10)11/h4-6,12-13H,3,7H2,1-2H3

InChI Key

NQVOIIAVVBJYDU-UHFFFAOYSA-N

Canonical SMILES

CCC1(CNC2=C1C=C(C=C2)O)C

3-Ethyl-3-methyl-2,3-dihydro-1H-indol-5-ol is a compound belonging to the indole family, characterized by its bicyclic structure that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its molecular formula is C11H15NOC_{11}H_{15}NO and it has a molecular weight of 177.24 g/mol. The compound features ethyl and methyl substituents at the 3-position of the indole ring, which contribute to its unique chemical properties and reactivity. The IUPAC name for this compound is 3-ethyl-3-methyl-1,2-dihydroindol-5-ol, and it is recognized for its potential applications in medicinal chemistry and organic synthesis.

  • Oxidation: This compound can be oxidized to form quinonoid structures using common oxidizing agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert the indole ring into indoline derivatives, employing reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic substitution reactions are prevalent due to the electron-rich nature of the indole ring. Electrophilic reagents such as halogens and nitro compounds are often used under acidic or basic conditions.

The major products formed from these reactions include quinonoid derivatives from oxidation, indoline derivatives from reduction, and various substituted indoles from substitution reactions .

Research indicates that 3-Ethyl-3-methyl-2,3-dihydro-1H-indol-5-ol exhibits promising biological activities. Its structure allows it to interact with various biological targets, potentially modulating enzyme activities and receptor signaling pathways. Studies have suggested its potential in:

  • Antimicrobial Activity: The compound has shown effectiveness against certain microbial strains.
  • Anticancer Properties: It may induce apoptosis in cancer cells by influencing cellular processes critical for tumor growth.

The interactions facilitated by its indole core make it a candidate for further research in drug development and therapeutic applications.

The synthesis of 3-Ethyl-3-methyl-2,3-dihydro-1H-indol-5-ol can be achieved through various methods:

  • Fischer Indole Synthesis: This widely used method involves the reaction of hydrazine derivatives with ketones under acidic conditions. It is favored for its efficiency and scalability in producing indole derivatives.
  • Alternative Synthetic Routes: Other methods may include variations in reaction conditions or different starting materials that yield similar indole structures .

Due to its unique properties, 3-Ethyl-3-methyl-2,3-dihydro-1H-indol-5-ol has several applications:

  • Organic Synthesis: It serves as a building block for synthesizing complex organic molecules.
  • Medicinal Chemistry: The compound is investigated for its therapeutic effects against various diseases, including cancer and infections.
  • Industrial Uses: It finds utility in the development of dyes, pigments, and other industrial chemicals due to its stable structure and reactivity.

Studies on 3-Ethyl-3-methyl-2,3-dihydro-1H-indol-5-ol have focused on its interaction with specific molecular targets. The compound's ability to bind with high affinity to multiple receptors allows it to influence various biological processes. This mechanism may involve modulation of signaling pathways relevant to disease mechanisms, making it a candidate for further investigation in drug development .

Several compounds share structural similarities with 3-Ethyl-3-methyl-2,3-dihydro-1H-indol-5-ol:

Compound NameDescriptionUnique Properties
Indole-3-acetic acidA plant hormone involved in growth and developmentFunctions as a phytohormone influencing plant physiology
TryptophanAn essential amino acid containing an indole ringPrecursor to serotonin and melatonin
SerotoninA neurotransmitter derived from tryptophanInvolved in mood regulation and gastrointestinal function
3-Methyl-2-phenyindoleKnown for anti-inflammatory and analgesic activitiesExhibits distinct anti-inflammatory properties
5-Fluoro-3-phenyindole derivativesStudied for antiviral propertiesFluorine substitution enhances biological activity

The uniqueness of 3-Ethyl-3-methyl-2,3-dihydro-1H-indol-5-ol lies in its specific substitution pattern at the 3-position, which imparts distinct chemical and biological properties compared to these similar compounds. Its ethyl and methyl groups enhance stability and reactivity, making it an attractive target for further research in medicinal chemistry .

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

177.115364102 g/mol

Monoisotopic Mass

177.115364102 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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